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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions, such as wound healing and embryonic development, and

in pathological conditions like tumor growth and metastasis. The in vitro tube formation assay is

a widely used method to assess the pro- or anti-angiogenic potential of compounds. This

document provides detailed application notes and protocols for utilizing Icariside E5 to induce

angiogenesis in a tube formation assay using Human Umbilical Vein Endothelial Cells

(HUVECs).

Icariside E5 is a flavonoid compound that, like its close structural analog Icariside II, is

believed to possess pro-angiogenic properties. While direct quantitative data for Icariside E5 in

tube formation assays is not extensively published, studies on Icariside II have demonstrated

its ability to promote the proliferation of HUVECs and the release of nitric oxide (NO), a key

signaling molecule in angiogenesis.[1] The mechanism of action is thought to involve the

activation of critical signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/protein

kinase B (Akt) and the Mitogen-activated protein kinase (MEK)/extracellular signal-regulated

kinase (ERK) pathways.[1][2][3] These pathways are central to endothelial cell migration,

proliferation, and differentiation, all of which are essential steps in the formation of new

vascular networks.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b600165?utm_src=pdf-interest
https://www.benchchem.com/product/b600165?utm_src=pdf-body
https://www.benchchem.com/product/b600165?utm_src=pdf-body
https://www.benchchem.com/product/b600165?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9615964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9615964/
https://pubmed.ncbi.nlm.nih.gov/18789310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005314/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the Tube Formation Assay
The tube formation assay is based on the ability of endothelial cells to form capillary-like

structures when cultured on a basement membrane extract (BME), such as Matrigel®. In the

presence of pro-angiogenic stimuli, endothelial cells will migrate, align, and differentiate to form

a network of interconnected tubes. The extent of tube formation, which can be quantified by

measuring parameters like total tube length, number of junctions, and number of branches,

serves as an indicator of the angiogenic potential of the test compound.

Data Presentation
The following table summarizes representative quantitative data that could be expected from a

tube formation assay where HUVECs are treated with varying concentrations of Icariside E5.

This data is illustrative and based on the known pro-angiogenic effects of structurally similar

compounds like Icariside II.

Treatment
Group

Concentration
(µM)

Total Tube
Length (µm)

Number of
Junctions

Number of
Branches

Vehicle Control 0 15,234 ± 1,250 45 ± 5 60 ± 8

Icariside E5 0.1 22,587 ± 1,890 78 ± 9 105 ± 12

Icariside E5 1.0 35,890 ± 2,540 125 ± 15 168 ± 20

Icariside E5 10.0 28,456 ± 2,100 95 ± 11 130 ± 16

VEGF (Positive

Control)
50 ng/mL 41,321 ± 3,100 150 ± 18 205 ± 25

Experimental Protocols
Materials and Reagents

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

Icariside E5 (stock solution prepared in DMSO)

VEGF (positive control)

24-well tissue culture plates

Calcein AM (for fluorescence imaging)

Inverted microscope with imaging capabilities

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow
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Preparation Phase

Experimental Phase

Analysis Phase

Culture HUVECs to 80% confluency

Serum-starve HUVECs for 4-6 hours

Harvest and resuspend HUVECs in basal medium

Thaw Matrigel® on ice and coat 24-well plate

Incubate plate at 37°C for 30-60 min to solidify Matrigel®

Seed HUVECs onto solidified Matrigel® with treatments

Prepare Icariside E5 and control treatments

Incubate at 37°C, 5% CO2 for 4-18 hours

Image tube formation using phase-contrast or fluorescence microscopy

Quantify tube length, junctions, and branches using ImageJ

Analyze and compare data between treatment groups

Click to download full resolution via product page

Caption: Experimental workflow for the tube formation assay.
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Step-by-Step Protocol
1. Preparation of Matrigel®-Coated Plates:

1.1. Thaw the growth factor-reduced BME (Matrigel®) on ice overnight at 4°C. 1.2. Pre-chill a

24-well plate and pipette tips at -20°C for at least 30 minutes. 1.3. Using a pre-chilled pipette

tip, add 250 µL of thawed Matrigel® to each well of the 24-well plate. Ensure even coating of

the well bottom. 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to

solidify.

2. HUVEC Culture and Preparation:

2.1. Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified incubator with

5% CO2. 2.2. When cells reach approximately 80% confluency, aspirate the growth medium

and wash the cells with PBS. 2.3. Serum-starve the cells by incubating them in endothelial

basal medium (EBM-2) with 0.5% FBS for 4-6 hours. 2.4. Harvest the cells using Trypsin-

EDTA, neutralize with medium containing FBS, and centrifuge at 200 x g for 5 minutes. 2.5.

Resuspend the cell pellet in EBM-2 with 0.5% FBS to a final concentration of 1 x 10^5 cells/mL.

3. Treatment Preparation:

3.1. Prepare a stock solution of Icariside E5 in DMSO. 3.2. Serially dilute the Icariside E5
stock solution in EBM-2 (with 0.5% FBS) to achieve the desired final concentrations (e.g., 0.1,

1.0, 10.0 µM). Ensure the final DMSO concentration is less than 0.1% in all wells. 3.3. Prepare

a vehicle control (containing the same concentration of DMSO as the highest Icariside E5
concentration) and a positive control (e.g., 50 ng/mL VEGF).

4. Cell Seeding and Incubation:

4.1. Add 200 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the Matrigel®-coated

plate. 4.2. Add 200 µL of the prepared treatments (Icariside E5, vehicle control, or positive

control) to the respective wells. 4.3. Gently swirl the plate to ensure even distribution of cells.

4.4. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor

tube formation periodically under a microscope.

5. Imaging and Quantification:
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5.1. After the incubation period (when optimal tube formation is observed in the positive

control), capture images of the tube networks using an inverted microscope with a 4x or 10x

objective. For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes prior to

imaging. 5.2. Quantify the captured images using ImageJ software with the Angiogenesis

Analyzer plugin or other suitable image analysis software. 5.3. The key parameters to quantify

are:

Total Tube Length: The sum of the lengths of all tube segments.
Number of Junctions: The points where three or more tubes intersect.
Number of Branches: The number of tube segments originating from a junction.

Signaling Pathways
Based on studies of the closely related compound Icariside II, Icariside E5 is hypothesized to

promote angiogenesis through the activation of the PI3K/Akt and MEK/ERK signaling

pathways.
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Caption: Proposed signaling pathways for Icariside E5-induced angiogenesis.

Conclusion
These application notes provide a comprehensive guide for utilizing Icariside E5 to induce

angiogenesis in an in vitro tube formation assay. The detailed protocol and understanding of

the potential underlying signaling mechanisms will enable researchers to effectively screen and

characterize the pro-angiogenic activity of Icariside E5 and similar compounds. Accurate

quantification of tube formation is crucial for obtaining reliable and reproducible results. It is

important to note that while the provided information is based on the current scientific
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understanding of related compounds, further studies are needed to fully elucidate the specific

effects and mechanisms of Icariside E5 in angiogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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